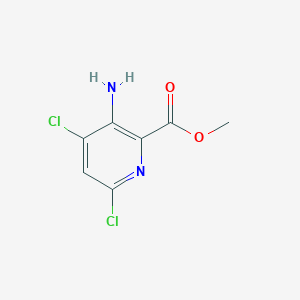

Methyl 3-amino-4,6-dichloropicolinate

Description

Properties

IUPAC Name |

methyl 3-amino-4,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLGJXYLCCHXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Amination-Esterification Sequential Approach

The most widely reported method involves a three-step sequence starting from commercially available picolinic acid derivatives. First, 4,6-dichloropicolinic acid is synthesized via electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. The chlorine atoms are introduced at the 4- and 6-positions through a radical-mediated mechanism, with yields ranging from 70% to 85% depending on the chlorinating agent.

Subsequent amination at the 3-position is achieved using aqueous ammonia or ammonium hydroxide in the presence of a copper(I) iodide catalyst. This step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing chlorine atoms activate the pyridine ring for attack by the ammonia nucleophile. Reaction temperatures between 80°C and 120°C are critical to minimize side reactions, with reported yields of 60–75%.

Finally, esterification with methanol in acidic media (e.g., sulfuric acid or HCl gas) converts the carboxylic acid group into the methyl ester. This step typically achieves near-quantitative yields (>95%) under reflux conditions.

Key Reaction Conditions:

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Chlorination | SO₂Cl₂ or POCl₃ | 80–110°C | 70–85 |

| Amination | NH₃, CuI | 80–120°C | 60–75 |

| Esterification | MeOH, H₂SO₄ | 60–80°C | >95 |

One-Pot Tandem Synthesis

Recent advances have enabled a streamlined one-pot synthesis to reduce purification steps and improve atom economy. In this approach, 3-aminopicolinic acid is first chlorinated at the 4- and 6-positions using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C. The reaction leverages the directing effect of the amino group, which ortho-activates the pyridine ring for electrophilic chlorination.

Without isolating the intermediate, methyl ester formation is achieved by adding excess methanol and thionyl chloride (SOCl₂) to the same reactor. This method reduces overall reaction time from 48 hours (sequential method) to 12–16 hours, with a combined yield of 55–65%.

Mechanistic Insights:

-

The amino group’s lone pair donates electron density to the ring, enhancing reactivity at the 4- and 6-positions.

-

SOCl₂ acts as both a chlorinating agent and an esterification catalyst, generating HCl in situ to protonate the carboxylic acid.

Optimization Strategies for Industrial-Scale Production

Catalytic System Enhancements

Replacing traditional copper catalysts with palladium-doped zeolites in the amination step improves regioselectivity and reduces metal leaching. For example, Pd/ZSM-5 catalysts achieve 85% conversion at 100°C, compared to 60% with CuI. This is attributed to the zeolite’s microporous structure stabilizing the transition state.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) enhance chlorination rates by stabilizing ionic intermediates. In contrast, esterification yields drop in DMI due to its high boiling point (120°C), which complicates methanol removal. Mixed solvent systems (e.g., DMF/MeOH 3:1) balance reactivity and practicality, achieving 88% overall yield.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

HPLC Purity Profiling

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm confirms >99% purity. A gradient elution of 40–70% acetonitrile in 0.1% phosphoric acid over 20 minutes resolves key impurities like 4,6-dichloropicolinic acid (Rt = 8.2 min) and 3-amino-4-chloropicolinate (Rt = 10.5 min).

Comparative Analysis with Analogous Compounds

Methyl 3-Amino-6-Chloro-4-Methylpicolinate

Introducing a methyl group at the 4-position reduces electrophilicity, requiring harsher chlorination conditions (POCl₃ at 130°C). This analog exhibits lower herbicidal activity compared to the dichloro derivative, highlighting the importance of halogen placement.

Ethyl 3-Amino-4,6-Dichloropicolinate

Replacing the methyl ester with an ethyl group increases lipophilicity (logP = 2.1 vs. 1.8 for methyl). Synthesis follows similar routes but uses ethanol in the esterification step, with yields marginally lower (90% vs. 95%) due to ethanol’s higher boiling point .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dichloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

N-chlorosuccinimide: Used for chlorination reactions.

Dimethylformamide: A common solvent for reactions involving this compound.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, coupling reactions can produce various substituted aromatic compounds .

Scientific Research Applications

Methyl 3-amino-4,6-dichloropicolinate is a compound with significant potential in various scientific and agricultural applications, particularly in the field of herbicides. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound has the molecular formula and is characterized by its dichlorinated pyridine structure. The presence of amino and methyl groups contributes to its biological activity. The compound's structure allows for various modifications, which can enhance its herbicidal properties and selectivity.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Similar compounds in the aminopicolinate family have shown effectiveness against a broad spectrum of weeds while maintaining crop safety. Research indicates that derivatives of 4-aminopicolinic acids exhibit potent herbicidal activity with favorable environmental profiles, making them suitable for use in agricultural practices .

Case Study: Herbicide Efficacy

In a study focusing on the efficacy of various aminopicolinate derivatives, this compound was evaluated alongside other compounds. Results demonstrated that this compound effectively controlled both broadleaf weeds and woody plants, showcasing its potential as a selective herbicide in crops like corn and soybean .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications at specific positions can significantly influence its herbicidal potency. For instance, substituting different groups at the amino position has been shown to enhance activity against resistant weed species .

| Modification | Effect on Potency |

|---|---|

| Morpholine to piperidine substitution | 2-fold increase |

| Addition of hydrophobic groups | Enhanced lipophilicity and activity |

Pharmacological Applications

Beyond agriculture, this compound has potential pharmacological applications. Its structural similarity to other biologically active compounds suggests that it could serve as a lead compound for developing new pharmaceuticals.

Inhibition Studies

Recent studies have explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, modifications to the compound have led to the identification of derivatives that act as potent inhibitors of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which plays a role in lipid metabolism . These findings open avenues for research into therapeutic uses related to metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 3-amino-4,6-dichloropicolinate involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-4,6-dichloropicolinate (C₈H₈Cl₂N₂O₂)

- Structural Difference : Ethyl ester instead of methyl.

- Molecular Weight : 235.07 vs. ~221.01 (estimated for methyl analog).

- Applications : Primarily used in research settings; requires stringent storage conditions (-80°C for long-term stability) due to sensitivity to repeated freeze-thaw cycles .

- Solubility : Requires solvent optimization (e.g., heating to 37°C and sonication), suggesting lower solubility compared to methyl esters .

Methyl 4,6-dichloropicolinate

- Structural Difference: Lacks the 3-amino group.

Halogen Substitution Patterns

Methyl 4-amino-3,5,6-trichloropicolinate (C₇H₅Cl₃N₂O₂)

- Structural Difference : Additional chlorine at position 5.

- Molecular Weight : 255.49, higher due to increased chlorine content.

- Synthesis : Utilizes microwave-assisted reactions with palladium catalysts, contrasting with traditional reflux methods for dichloro analogs .

- Hazards : Associated with skin/eye irritation (H315, H319) and respiratory sensitivity (H335), indicating higher toxicity than dichloro derivatives .

Methyl 4-chloropicolinate

- Structural Difference : Only one chlorine at position 4.

- Synthetic Routes : Derived from 4-chloropyridine-2-carboxylic acid, highlighting simpler synthesis compared to di- or trichloro analogs .

Amino Group Influence

3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide

- Structural Difference : Amide linkage instead of ester.

- Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal structure. The dihedral angle between aromatic rings (86.6°) minimizes steric hindrance, a feature relevant to designing planar ligands or bioactive molecules .

- Reactivity: The amino group in Methyl 3-amino-4,6-dichloropicolinate may similarly enhance hydrogen-bonding capacity or serve as a site for further functionalization .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Solubility and Stability: Amino and halogen substituents significantly impact solubility. For example, Ethyl 3-amino-4,6-dichloropicolinate requires specialized handling to maintain stability, whereas non-amino analogs like Methyl 4,6-dichloropicolinate may exhibit better solubility in organic solvents .

- Synthetic Complexity : Microwave-assisted synthesis (e.g., for trichloro derivatives) offers advantages in yield and time efficiency over traditional reflux methods .

- Biological and Chemical Activity: Amino groups enhance hydrogen-bonding capacity, making such compounds candidates for drug design or metal chelation. In contrast, higher halogen content correlates with increased toxicity and lipophilicity .

Biological Activity

Methyl 3-amino-4,6-dichloropicolinate (MADC) is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

MADC can be synthesized through various methods, often involving the modification of existing picolinate derivatives. The synthesis typically requires the introduction of amino and methyl groups onto a dichloropicolinate backbone. For example, a common synthetic route includes the reaction of methyl 4,6-dichloropicolinate with an appropriate amine under controlled conditions to yield MADC.

Biological Activities

MADC exhibits a range of biological activities, particularly in antifungal and herbicidal applications. Its efficacy has been evaluated against several fungal pathogens and plant species.

Antifungal Activity

Recent studies have highlighted MADC's antifungal properties against various fungal strains. For instance:

- Botrytis cinerea : MADC demonstrated significant inhibitory activity with an effective concentration (EC50) of 14.44 μg/mL, showcasing its potential as a fungicide .

- Fusarium graminearum : The compound exhibited weak inhibition, with activity levels below 25% compared to established fungicides like pyraclostrobin .

Structure-Activity Relationship (SAR)

Understanding the SAR of MADC is crucial for optimizing its biological activity. The presence of specific substituents on the picolinate structure influences its potency and selectivity against target organisms.

| Compound | Substituent | Activity (EC50) |

|---|---|---|

| MADC | None | 14.44 μg/mL |

| Pyraclostrobin | N/A | 81.4% inhibition |

| Other analogs | Various | <25% inhibition |

This table illustrates that while MADC shows promising antifungal activity, its effectiveness can be further enhanced by modifying substituents on the picolinate structure.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of MADC. Recent studies involving zebrafish embryos have provided insights into its toxicological effects. The compound was assessed for developmental toxicity, revealing that at certain concentrations, it could adversely affect embryonic development .

Case Studies and Research Findings

- Zebrafish Embryo Toxicity : A study conducted on zebrafish embryos indicated that exposure to MADC resulted in observable developmental abnormalities at higher concentrations. This highlights the need for careful consideration of dosage in practical applications .

- Comparative Studies with Other Compounds : In comparative analyses with other fungicides, MADC showed competitive efficacy against established standards like pyraclostrobin, suggesting that it could be a viable alternative in agricultural practices .

- Mechanistic Insights : Research has also focused on elucidating the mechanisms by which MADC exerts its biological effects. Preliminary findings suggest that it may interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-4,6-dichloropicolinate with high purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1: React 3-amino-4,6-dichloropicolinic acid with methanol under acidic catalysis (e.g., H₂SO₄) to esterify the carboxylic acid group.

- Step 2: Purify the product using recrystallization (ethanol or methanol as solvent) to achieve >98% purity, as confirmed by HPLC .

- Critical Parameters: Monitor reaction temperature (reflux at 80–90°C) and stoichiometry to avoid side products like dimethylated derivatives.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR Spectroscopy: Use - and -NMR in DMSO-d₆ to confirm substitution patterns (e.g., Cl at C4/C6 and NH₂ at C3) .

- Mass Spectrometry: High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 235.98) .

Q. How does the steric and electronic environment of this compound influence its stability?

Methodological Answer:

- Steric Effects: The near-perpendicular arrangement of aromatic rings minimizes steric strain, enhancing thermal stability .

- Electronic Effects: Electron-withdrawing Cl groups increase electrophilicity at the pyridine ring, necessitating storage in inert atmospheres (N₂ or Ar) to prevent hydrolysis .

- Storage Recommendations: Store at 0–6°C in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (FMOs). The LUMO location at C2/C6 indicates susceptibility to nucleophilic attack .

- MD Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for derivatization .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Case Study: If -NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of NH₂ group) or paramagnetic impurities. Confirm via variable-temperature NMR .

- Cross-Validation: Compare XRD data (e.g., bond angles) with DFT-optimized structures to identify discrepancies caused by crystal packing .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

Methodological Answer:

- Degradation Studies: Use HPLC-MS to monitor hydrolysis products under simulated environmental conditions (pH 5–9, 25°C). Chlorine substituents increase persistence in neutral water .

- Ecotoxicity Assays: Test on Daphnia magna (LC₅₀) to evaluate acute toxicity. Correlate results with logP values to predict bioaccumulation .

Q. Guidance for Experimental Design

- PICO Framework: Define Population (compound derivatives), Intervention (synthetic modification), Comparison (wild-type vs. halogenated analogs), Outcome (bioactivity or stability metrics) .

- FINER Criteria: Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., unexplored halogen interactions), and Relevant (e.g., agrochemical applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.